molecular formula C15H22N2O2S B11165336 2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide

2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11165336
M. Wt: 294.4 g/mol
InChI Key: RKKDAXDVQTXDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with a complex structure that includes an ethylsulfanyl group, a morpholine ring, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the ethylsulfanyl group and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzamide core or the morpholine ring.

    Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzamide core.

Scientific Research Applications

2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group and the morpholine ring can interact with enzymes or receptors, modulating their activity. The benzamide core may also play a role in binding to specific proteins or nucleic acids, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-yl)ethylsulfanylbenzamide
  • 2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]acetamide
  • 2-(morpholin-4-yl)ethylsulfanylacetic acid

Uniqueness

2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to the combination of its ethylsulfanyl group, morpholine ring, and benzamide core

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-ethylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C15H22N2O2S/c1-2-20-14-6-4-3-5-13(14)15(18)16-7-8-17-9-11-19-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18)

InChI Key

RKKDAXDVQTXDJE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.